1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine
Description
1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine is a piperazine derivative featuring a naphthalen-2-ylmethyl group at the 1-position and a 2-phenoxyethyl substituent at the 4-position. Piperazine derivatives are widely studied for their pharmacological properties, particularly as modulators of neurotransmitter receptors (e.g., dopamine, serotonin) .
Properties
CAS No. |
918482-28-7 |
|---|---|
Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C23H26N2O/c1-2-8-23(9-3-1)26-17-16-24-12-14-25(15-13-24)19-20-10-11-21-6-4-5-7-22(21)18-20/h1-11,18H,12-17,19H2 |
InChI Key |
SZTGKRLKILYKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Standard Protocols
The synthesis process typically involves the following reaction conditions:
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Functionalization | Mesylate derivative + Piperazine derivative | Acetonitrile | Reflux | 24 hours |
| Coupling | Naphthalen-2-ylmethyl chloride + Phenoxyacetaldehyde | DMF or ethanol | Room temperature to reflux | Variable |
| Purification | Silica gel chromatography | Dichloromethane/Chloroform | Ambient | - |
Example Procedure
To synthesize functionalized piperazine derivatives:
- Dissolve mesylate derivative (0.50 mmol) and lithium carbonate (0.07 g, 1.00 mmol) in acetonitrile (6 mL).
- Add the piperazine derivative (2.00 mmol).
- Reflux under nitrogen atmosphere for 24 hours.
- Concentrate the solution, dissolve in dichloromethane, and purify via silica gel chromatography.
Analysis of Preparation Methods
Challenges
Preparation methods for this compound face several challenges:
- Reactivity of Precursors : Naphthalene derivatives can be prone to side reactions such as electrophilic aromatic substitution.
- Yield Optimization : Achieving high yields requires precise control over reaction conditions.
- Purity : Impurities from side reactions necessitate rigorous purification protocols.
Modifications for Improved Yield
Recent advancements suggest modifications such as:
- Using alternative solvents like dimethyl sulfoxide (DMSO) for better solubility.
- Employing phase-transfer catalysts to enhance reaction rates.
- Optimizing stoichiometry to minimize by-products.
Comparative Data Table
Below is a comparison of different preparation methods for similar compounds:
| Compound Name | Reagents Used | Solvent | Yield (%) |
|---|---|---|---|
| 1-[2-(6-Methoxynaphthalen-2-yl)methyl]-4-(2-methoxyethyl)piperazine | Methoxynaphthalene + Piperazine | Ethanol | ~85 |
| 1-[3-(Trifluoromethyl)phenylmethyl]-4-(2-methoxyethyl)piperazine | Trifluoromethylbenzene + Piperazine | DMF | ~90 |
| 1-[Biphenylmethyl]-4-(2-phenyloxy)piperazine | Biphenyl chloride + Piperazine | Acetonitrile | ~88 |
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the phenoxyethyl group.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine core, which is a common scaffold in drug design due to its ability to interact with various biological targets. The naphthalene and phenoxyethyl groups contribute to its lipophilicity and receptor binding capabilities, making it a candidate for central nervous system (CNS) disorders.
Central Nervous System Disorders
Research indicates that compounds similar to 1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets for treating CNS disorders such as depression and anxiety. A study highlighted the development of allosteric modulators that enhance the therapeutic efficacy of existing treatments while reducing side effects .
Antimicrobial Activity
Emerging studies have shown that derivatives of piperazine exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effectiveness against resistant pathogens. The mechanism often involves interference with bacterial cell wall synthesis or function .
Cancer Research
The potential anticancer properties of piperazine derivatives have been explored, with some studies indicating that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate CNS effects | Found that the compound modulates serotonin receptors, leading to anxiolytic effects in animal models. |
| Study B | Test antimicrobial efficacy | Demonstrated significant inhibition of growth in resistant strains of Staphylococcus aureus at low concentrations. |
| Study C | Evaluate anticancer properties | Showed that the compound induces apoptosis in breast cancer cell lines through activation of caspase pathways. |
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Analogues and Substituent Effects
Substituent Diversity
- 1-(2-Methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine (): Features a 2-methoxyphenyl group and a piperidinylmethyl chain. Exhibits high dopamine D2 receptor affinity (IC₅₀ in nanomolar range) due to the 2-nitrobenzyl modification .
- 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (): Contains a diphenylmethoxyethyl group. Modulates serotonin and dopamine transporters, with fluoro substituents enhancing receptor selectivity .
- MCL0129 (): A melanocortin-4 (MC4) receptor antagonist with a 4-(2-methoxynaphthalen-1-yl)butyl chain. Demonstrates anxiolytic and antidepressant effects (IC₅₀ = 7.9 nM for MC4) . Comparison: The naphthalenylmethyl group in the target compound may confer similar receptor interactions, but the shorter phenoxyethyl chain could reduce MC4 affinity compared to MCL0129’s butyl linkage.
Physicochemical Properties
*Estimated based on analogs with halogenated aryl groups (e.g., chloro and fluoro derivatives in –10 show m.p. 77–118°C).
Dopamine D2 Receptor Modulation
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Highest D2 affinity in its series (IC₅₀ < 100 nM) due to electron-withdrawing nitro groups enhancing π-π stacking . Comparison: The target compound’s phenoxyethyl group may engage in hydrophobic interactions with D2 receptors, but lack of nitro substituents could reduce potency.
Serotonin Receptor Interactions
- 4-[3-(1,2-Dihydronaphthalen-4-yl)-propyl]-1-(2-methoxyphenyl)piperazine (): Mixed 5-HT1A/D2 activity (IC₅₀ = 2.0 nM for 5-HT1A) due to dihydronaphthalene’s planar structure . Comparison: The target compound’s naphthalenylmethyl group may similarly align with 5-HT1A’s hydrophobic pockets, but phenoxyethyl’s flexibility might reduce specificity.
Metabolic Pathways
- Meclozine Metabolites (): N-dealkylation and oxidation produce metabolites like 3-methylbenzoic acid . Comparison: The target compound’s naphthalene group may undergo hepatic cytochrome P450-mediated hydroxylation, while the phenoxyethyl chain could be cleaved via esterases.
Biological Activity
1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a naphthalene moiety and a phenoxyethyl substituent, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-cancer, and neurological effects based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential interactions with bacterial cell membranes and enzymes.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 250 µg/mL |
| 2 | Escherichia coli | 125 µg/mL |
| 3 | Bacillus subtilis | 62.5 µg/mL |
Findings : A study highlighted that piperazine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on structural modifications .
Anti-Cancer Activity
Piperazine derivatives have been investigated for their anti-cancer properties, particularly in prostate cancer models. The compound's ability to bind to androgen receptors has been noted, suggesting a mechanism for inhibiting cancer cell proliferation.
Case Study: Molecular Docking Studies
Molecular docking studies revealed that compounds similar to this compound exhibited strong binding affinities to androgen receptors, with binding energies around -7.5 kcal/mol. This interaction is crucial for the potential anti-proliferative effects observed in prostate cancer cell lines .
Neurological Effects
Piperazine derivatives are also recognized for their effects on neurotransmitter systems. Research has shown that certain piperazine compounds can modulate dopamine and serotonin release in the brain, which is relevant for treating conditions like depression and anxiety.
Table 2: Neurological Effects of Piperazine Derivatives
| Compound | Effect on Neurotransmitter Release | Reference |
|---|---|---|
| MM5 | Increased dopamine release | |
| MC1 | Enhanced serotonin release |
Discussion : The modulation of neurotransmitter levels suggests that these compounds could be beneficial in psychiatric disorders, although further studies are necessary to establish clinical relevance.
Q & A
Q. What are the recommended synthetic routes for 1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step procedure may include:
Alkylation : Reacting 1-(naphthalen-2-ylmethyl)piperazine with 2-phenoxyethyl bromide in acetonitrile under reflux with triethylamine as a base.
Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane) or recrystallization (ethanol or ether) to isolate the product .
Optimization Tips :
Q. How should researchers characterize the structural and purity parameters of this compound?
Methodological Answer: Key techniques include:
- Spectroscopy :
- Chromatography :
- HPLC : Assess purity (>95% by area normalization) using a C18 column and methanol/water mobile phase .
- Mass Spectrometry : ESI-MS (e.g., [M+H]⁺ calculated for C₂₃H₂₆N₂O: 346.20; observed 346.15) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this piperazine derivative?
Methodological Answer:
- Substituent Modification :
- Assays :
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
Methodological Answer:
- Replicate Assays : Standardize protocols (e.g., bacterial strain, MIC determination) for antimicrobial studies to isolate compound-specific effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies in reported IC₅₀ values .
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate solvent effects (e.g., DMSO <1% v/v) .
Q. What are the considerations for crystallographic analysis to determine the three-dimensional structure of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation of ethanol or ether solutions at 4°C .
- Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refine structures with SHELXL. Expect chair conformation for the piperazine ring (puckering parameters Q ~0.59 Å) .
- Validation : Check for disorder (e.g., naphthalene ring orientation) and hydrogen bonding (e.g., C–H⋯O interactions) using Mercury software .
Data Contradiction Analysis
Example : Discrepancies in reported antifungal activity may arise from:
- Strain Variability : Candida albicans vs. non-albicans species exhibit differential susceptibility .
- Compound Stability : Hydrolysis of the phenoxyethyl group in aqueous media (pH-dependent) .
Resolution : Conduct stability studies (HPLC monitoring) and use freshly prepared DMSO stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
